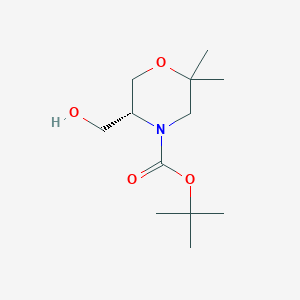

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

概要

説明

®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and two methyl groups attached to the morpholine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an amine under acidic or basic conditions.

Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Hydroxymethylation: The hydroxymethyl group is introduced by reacting the Boc-protected morpholine with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Hydrochloric acid, trifluoroacetic acid, and other strong acids.

Major Products Formed

Oxidation: Formyl and carboxyl derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted morpholine derivatives.

科学的研究の応用

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chemical compound with applications in scientific research, particularly as a building block in chemistry. Morpholines, in general, are common heterocycles used in pharmaceutical and agricultural products .

Scientific Research Applications

R-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is used as a building block in chemistry. It can serve as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity .

Chiral Alkoxymethyl Morpholine Analogs

( S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1 H-indol-3-yl)methyl)morpholine was identified as a potent and selective dopamine D4 receptor antagonist with selectivity against other dopamine receptors . Researchers have explored alternative linker groups to investigate the structure-activity relationship (SAR) around N-linked groups and moieties adjacent to the oxygen group of the morpholine . Replacing an ethyl linker with a hydroxymethyl group allows diversification of the molecule .

Green Synthesis of Morpholines

Morpholines can be synthesized from 1,2-amino alcohols . A green synthesis approach involves selective monoalkylation of amines . For example, after 2 hours, a 95% conversion of 1a to 1m was observed, yielding 87%, as determined by HPLC . This method was also applied to the HCl salt of Fingolimod, a treatment for multiple sclerosis . After in situ free basing with tBuOK, the ES alkylation was conducted . Although freebased Fingolimod is only partially soluble in the reaction solvent, the formation of the zwitterion product was observed by LCMS . After stirring the ES alkylation overnight, tBuOK and IPA were added, and the mixture was heated to 60 °C . Compound 41m, a potential therapeutic for multiple sclerosis with potentially fewer adverse side effects due to its selectivity compared to Fingolimod, was isolated in 58% yield .

Related Research

Other applications of compounds related to morpholine include:

- ERK5 Inhibitors: Morpholine substituents have been introduced to modulate ERK5 potency . For example, the introduction of morpholine at a specific position led to a reduction in ERK5 potency .

- Antiviral Activity: Novel 2,5,6-trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors . A compound containing a 4-hydroxyphenyl group at the R5 position exhibits a more than 10-fold reduction in activity compared to a related compound .

- Polyphenol-containing nanoparticles: Polyphenols are organic molecules containing phenolic hydroxyl groups and are widely found in natural plants, exhibiting beneficial effects on human health . Polyphenol-containing nanoparticles have gained attention due to their antioxidation, anticancer activity, and universal adherent affinity, showing promise in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging and therapeutic delivery .

- Natural Compounds: Natural compounds, including those with morpholine structures, have a dynamic field of applications, particularly related to pharmacological uses . These compounds can induce ROS production, disturb energy production, and induce apoptosis, which may be a useful chemotherapy strategy for patients with colorectal cancer .

- Bioactive Compounds: Dietary phenolic compounds can function as prebiotic modulators of the gut microbiome, with their transformation before absorption modulating their biological activity . Studies have explored gut microbiome-mediated transformations of polyphenols, identifying microorganisms involved and understanding the two-way phenolic-microbiome interaction .

作用機序

The mechanism of action of ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The presence of the Boc protecting group allows for selective modification of the compound, enabling targeted interactions with specific proteins or receptors.

類似化合物との比較

Similar Compounds

- ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine

- ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-piperidine

- ®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-thiomorpholine

Uniqueness

®-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its specific structural features, including the presence of the Boc protecting group and the hydroxymethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

生物活性

(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a morpholine derivative notable for its structural complexity and potential biological activity. The compound features a chiral center at the 4-position and includes a benzyloxycarbonyl (Boc) group, which enhances its reactivity and utility in various chemical applications. Its molecular formula is with a molecular weight of approximately 279.336 g/mol.

Structural Characteristics

The morpholine ring structure is pivotal to the compound's characteristics. The hydroxymethyl substituent at the 5-position may facilitate hydrogen bonding, potentially influencing interactions with biological targets. The presence of the Boc group can also enhance the compound's stability and solubility in biological systems.

Pharmacological Potential

The biological activity of this compound has not been extensively documented; however, its structural features suggest potential interactions with various biological targets. Morpholine derivatives are often explored for their roles as enzyme inhibitors or receptor ligands, indicating that this compound may have similar applications.

- Enzyme Inhibition : The morpholine ring is frequently associated with pharmacological activity, making this compound a candidate for further investigation as an enzyme inhibitor.

- Receptor Ligand Activity : Due to its ability to form hydrogen bonds, the compound may interact favorably with receptor sites, potentially leading to therapeutic effects.

Data Table: Summary of Biological Activities of Morpholine Derivatives

Future Directions for Research

Given the preliminary insights into the potential biological activities of this compound, several avenues for future research are recommended:

- In Vitro Studies : Conducting detailed in vitro studies to assess the compound's interactions with specific enzymes and receptors.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity could provide valuable insights for drug design.

- Toxicological Assessments : Understanding the safety profile of this compound through comprehensive toxicological studies will be crucial before any therapeutic applications can be considered.

特性

IUPAC Name |

tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYWIKXSQOIMTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@@H](CO1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120028 | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263078-13-2 | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。